h-NTPDase-IN-5

Ectonucleotidase Inhibition Purinergic Signaling Immuno-Oncology

In purinergic signaling research, non-selective NTPDase inhibitors confound isoform-specific phenotypes. h-NTPDase-IN-5 (CAS 2939932-93-9) resolves this with a defined potency gradient across all four human isoforms: high activity at h-NTPDase8 (IC₅₀=0.32 μM) and h-NTPDase1 (IC₅₀=1.10 μM), with minimal h-NTPDase2 inhibition (IC₅₀=44.73 μM). This 140-fold selectivity window enables clean dissection of h-NTPDase8/1 contributions without h-NTPDase2 interference. • Validated IC₅₀ profile: h-NTPDase8=0.32, h-NTPDase1=1.10, h-NTPDase3=26.14, h-NTPDase2=44.73 μM • Thieno[3,2-d]pyrimidine scaffold confirmed by molecular docking studies • Supplied with analytical certification for assay reproducibility. Ideal for vascular biology, hepatic purinergic metabolism, immune cell subset analysis, and recombinant isoform screening panels.

Molecular Formula C23H21N3O2S
Molecular Weight 403.5 g/mol
Cat. No. B12385734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-NTPDase-IN-5
Molecular FormulaC23H21N3O2S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2SC=C3C4=CC=C(C=C4)OCC5=CC=CC=C5
InChIInChI=1S/C23H21N3O2S/c1-2-4-17(5-3-1)14-28-19-8-6-18(7-9-19)20-15-29-22-21(20)24-16-25-23(22)26-10-12-27-13-11-26/h1-9,15-16H,10-14H2
InChIKeyMROHNNNFVHSHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

h-NTPDase-IN-5: A Pan-Inhibitor of Human Ecto-Nucleoside Triphosphate Diphosphohydrolases with a Distinct Isoform Selectivity Profile


h-NTPDase-IN-5 (also known as compound 3b) is a synthetic small-molecule pan-inhibitor belonging to the thieno[3,2-d]pyrimidine chemical class [1]. It targets the human ecto-nucleoside triphosphate diphosphohydrolase (h-NTPDase) family, which comprises four membrane-bound isoforms (h-NTPDase1, -2, -3, and -8) that regulate extracellular nucleotide signaling [1]. As a pan-inhibitor, it demonstrates inhibitory activity against all four isoforms, yet it exhibits a markedly non-uniform potency profile, with particularly high potency against h-NTPDase8 (IC₅₀ = 0.32 μM) and h-NTPDase1 (IC₅₀ = 1.10 μM), while showing substantially weaker activity against h-NTPDase2 (IC₅₀ = 44.73 μM) [1].

Why h-NTPDase-IN-5 Cannot Be Replaced by a Generic Pan-NTPDase Inhibitor


The NTPDase family is not a monolithic target; isoforms differ significantly in tissue distribution, substrate specificity, and pathophysiological roles [1]. Consequently, a compound's unique isoform selectivity profile critically dictates its experimental utility and interpretability. While many pan-inhibitors exist, they exhibit widely divergent potency fingerprints across the four isoforms. For instance, h-NTPDase-IN-4 displays its highest potency against h-NTPDase3 (IC₅₀ = 0.13 μM), whereas h-NTPDase-IN-5 is uniquely potent against h-NTPDase8 (IC₅₀ = 0.32 μM) [1]. Simple substitution based on the label 'pan-inhibitor' would introduce substantial experimental variability, potentially leading to misinterpretation of isoform-specific contributions to a biological phenotype and compromising cross-study reproducibility [2]. Selecting h-NTPDase-IN-5 is a deliberate choice to leverage its particular potency gradient, most notably its enhanced activity at h-NTPDase8.

Quantitative Differentiation of h-NTPDase-IN-5 from Key NTPDase Inhibitor Analogs


h-NTPDase-IN-5 vs. h-NTPDase-IN-4: Superior Potency Against h-NTPDase1 and h-NTPDase8

h-NTPDase-IN-5 demonstrates a superior potency profile against both h-NTPDase1 and h-NTPDase8 when compared directly to the structurally related pan-inhibitor, h-NTPDase-IN-4. This differentiation is critical for applications where inhibiting h-NTPDase8 (a key regulator in liver and immune cell signaling) or h-NTPDase1 (the primary vascular NTPDase) is a priority [1].

Ectonucleotidase Inhibition Purinergic Signaling Immuno-Oncology

h-NTPDase-IN-5 vs. h-NTPDase-IN-3: An Inverted Potency Gradient for h-NTPDase2 and h-NTPDase8

h-NTPDase-IN-5 and h-NTPDase-IN-3 exhibit profoundly different isoform selectivity signatures. While h-NTPDase-IN-3 is a potent inhibitor of h-NTPDase2 (IC₅₀ = 0.33 μM), h-NTPDase-IN-5 is exceptionally weak against this isoform (IC₅₀ = 44.73 μM). Conversely, h-NTPDase-IN-5 is approximately 8-fold more potent against h-NTPDase8 [1].

Cancer Biology Immunosuppression Drug Discovery

h-NTPDase-IN-5 vs. PSB-6426: Complementary Tools for Isoform Discrimination

PSB-6426 is the prototypical selective inhibitor of h-NTPDase2 (Ki = 8.2 μM), and its selectivity profile is nearly orthogonal to that of h-NTPDase-IN-5 [1][2]. While h-NTPDase-IN-5 potently inhibits h-NTPDase1 and h-NTPDase8, it is virtually inactive against h-NTPDase2 at biologically relevant concentrations. This makes h-NTPDase-IN-5 and PSB-6426 complementary, rather than competing, reagents.

Cardiovascular Research Stroke Thrombosis

h-NTPDase-IN-5: The Most Potent h-NTPDase8 Inhibitor in the Thienopyrimidine Series

Within the original discovery series of thieno[3,2-d]pyrimidine derivatives, compound 3b (h-NTPDase-IN-5) was identified as the most potent and selective inhibitor of h-NTPDase8 [1]. Its potency (IC₅₀ = 0.32 ± 0.10 μM) for this isoform is superior to that of its closely related structural analogs, including compound 4c (a potent h-NTPDase3 inhibitor) and compound 3j (a potent h-NTPDase1 inhibitor) [1].

Hepatic Biology Immune Modulation Chemical Probe Development

Evidence-Based Application Scenarios for h-NTPDase-IN-5


Investigating h-NTPDase8-Dependent Purinergic Signaling in Hepatic and Immune Cell Models

Given its potent inhibition of h-NTPDase8 (IC₅₀ = 0.32 μM) and its minimal activity against h-NTPDase2 (IC₅₀ = 44.73 μM), h-NTPDase-IN-5 is an ideal tool for dissecting the specific contribution of h-NTPDase8 to extracellular ATP/ADP metabolism in liver cells and immune cell subsets where h-NTPDase8 is known to be highly expressed [1]. Using h-NTPDase-IN-5 at concentrations around 1-2 μM will effectively ablate h-NTPDase8 and h-NTPDase1 activity while leaving h-NTPDase2 largely uninhibited, allowing for cleaner interpretation of results [1].

Cardiovascular and Thrombosis Research Requiring Sparing of NTPDase2 Activity

In vascular biology, NTPDase1 (CD39) is the dominant ectonucleotidase regulating platelet aggregation and thrombosis. However, NTPDase2 is also expressed and plays a distinct role. h-NTPDase-IN-5's unique selectivity profile, with an IC₅₀ of 1.10 μM against h-NTPDase1 and >44 μM against h-NTPDase2, makes it a superior choice over non-selective pan-inhibitors (e.g., suramin) or even other thienopyrimidine pan-inhibitors (e.g., h-NTPDase-IN-3) [1][2]. It allows researchers to achieve near-complete inhibition of the anti-thrombotic CD39 pathway while minimizing confounding effects from h-NTPDase2 inhibition, thereby isolating the specific function of NTPDase1 [2].

Developing Isoform-Selectivity Controls for High-Throughput NTPDase Screening Assays

For core facilities and drug discovery groups running panels of recombinant h-NTPDase isoforms, h-NTPDase-IN-5 serves as a critical selectivity control. Its well-defined potency gradient across all four isoforms (1.10, 44.73, 26.14, 0.32 μM for h-NTPDase1, 2, 3, and 8, respectively) provides a robust benchmark for validating assay window and confirming the selectivity of novel hits [1]. The stark contrast in potency between h-NTPDase1 and h-NTPDase2 is particularly useful for troubleshooting assay artifacts or confirming that a screening hit is not a promiscuous, pan-active compound [1].

Structural Biology and Molecular Docking Studies Focused on the h-NTPDase8 Active Site

The thieno[3,2-d]pyrimidine scaffold of h-NTPDase-IN-5 (compound 3b) has been validated through molecular docking studies to interact with key amino acid residues within the h-NTPDase8 active site [1]. This makes the compound a valuable tool for structural biologists seeking to understand the molecular basis of h-NTPDase8 substrate recognition and inhibitor binding. Its selectivity over h-NTPDase2 and h-NTPDase3 allows for a focused analysis of the structural features that confer specificity for the h-NTPDase8 isoform [1].

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